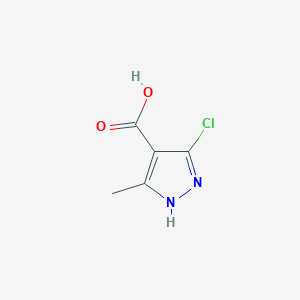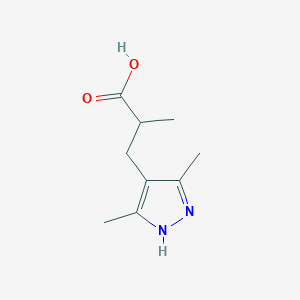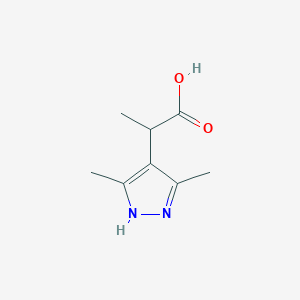
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 1093416-51-3 . It has a molecular weight of 168.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, has been the subject of various studies . Several methods have been proposed, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane , one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride , and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, pyrazole derivatives are known to participate in various chemical reactions . These include acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines , Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones , and regioselective synthesis from the reaction of diarylhydrazones and vicinal diols .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
2-DMPPA has a number of applications in scientific research. It can be used as an intermediate in the synthesis of various compounds, such as peptides and peptidomimetics. It is also used as a catalyst in organic reactions, such as the synthesis of heterocyclic compounds. Additionally, it is used as a reagent in biochemical and physiological studies, such as the study of enzyme kinetics and the investigation of drug-receptor interactions.
Mécanisme D'action
2-DMPPA works by binding to the active site of an enzyme or receptor and preventing the binding of a substrate. This prevents the enzyme or receptor from performing its normal function and can lead to a decrease in the activity of the enzyme or receptor.
Biochemical and Physiological Effects
2-DMPPA has been found to have a number of biochemical and physiological effects. In biochemical studies, it has been found to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In physiological studies, it has been found to inhibit the binding of drugs to their receptors, leading to a decrease in the activity of the receptor. Additionally, it has been found to have anti-inflammatory and anti-cancer effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-DMPPA has a number of advantages and limitations for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and store. Additionally, it is a highly specific compound that can be used to study a variety of biochemical and physiological processes. However, it is not very soluble in water and can be toxic if ingested.
Orientations Futures
The future of 2-DMPPA is promising. It has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. Additionally, it can be used to develop new drugs and therapies for a variety of diseases. Additionally, it can be used to develop new catalysts for organic reactions and to synthesize new compounds. Finally, it can be used to study the mechanisms of action of drugs and to investigate their interactions with receptors.
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(8(11)12)7-5(2)9-10-6(7)3/h4H,1-3H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNHRSWYGFKKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



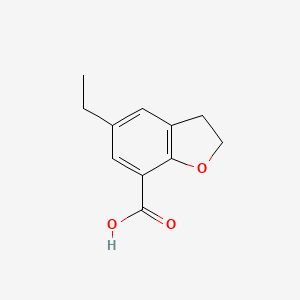



![4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3375272.png)

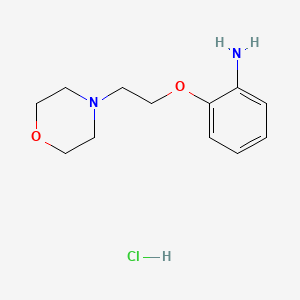
![2-[(2-Methylbutan-2-yl)oxy]acetic acid](/img/structure/B3375288.png)


